N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
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Overview
Description
N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and unique structural features.
Mechanism of Action
Mode of Action
The compound’s structure suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Based on its structure, it is possible that the compound could influence pathways involving similar chemical structures .
Pharmacokinetics
The compound’s structure suggests it may have good bioavailability due to its relatively small size and the presence of both polar and non-polar regions, which could facilitate absorption and distribution .
Result of Action
The compound’s structure suggests it may have a range of potential effects depending on the specific targets it interacts with .
Action Environment
The action, efficacy, and stability of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or ions, and the specific cellular or tissue context in which the compound is acting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide typically involves multi-step reactions. One common method includes the condensation reaction of 6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazole with thiophene-2-carboxylic acid under specific conditions . The reaction may require catalysts and solvents to facilitate the process, such as phosphorus pentasulfide (P4S10) in the Paal–Knorr synthesis .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale synthetic methods that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry are utilized to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS2/c1-2-17-10-6-5-9(15)8-12(10)20-14(17)16-13(18)11-4-3-7-19-11/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHRIGXZOQUJTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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